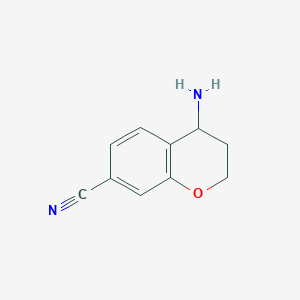

4-Aminochroman-7-carbonitrile

Description

Significance of Chroman Scaffolds as Privileged Structures in Drug Discovery and Development

Chroman and its related structures, such as chromone (B188151) and chroman-4-one, are widely recognized as "privileged scaffolds" in drug discovery. acs.orgacs.orgnih.gov This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of novel therapeutic agents. acs.orgnih.gov The inherent structural features of the chroman ring system allow for diverse chemical modifications, enabling the synthesis of large libraries of compounds with a wide range of pharmacological activities. researchgate.nettandfonline.com

The significance of the chroman scaffold is underscored by its presence in numerous natural products with established medicinal properties. researchgate.net For instance, flavonoids, a class of polyphenolic compounds abundant in plants, often contain a chroman-related backbone and exhibit a broad spectrum of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. tandfonline.com The chroman-4-one scaffold, in particular, is a key structural component of many biologically active compounds and serves as an important intermediate in the synthesis of new drug candidates. nih.govnih.gov

The versatility of the chroman scaffold has been exploited to develop drugs targeting a wide range of diseases, including neurodegenerative disorders, cancer, inflammatory conditions, and infectious diseases. acs.orgnih.gov Researchers have successfully designed and synthesized chroman-based compounds with activities such as SIRT2 inhibition, which is relevant to aging-related diseases, and dual anti-breast cancer and antiepileptic properties. nih.govresearchgate.netacs.org The ability to introduce various substituents at different positions of the chroman ring allows for the fine-tuning of the molecule's steric, electronic, and lipophilic properties, which in turn influences its pharmacokinetic and pharmacodynamic profiles. nih.gov This adaptability makes the chroman scaffold a highly attractive starting point for lead optimization in drug development programs.

Overview of Nitrogen-Substituted Chroman Derivatives in Pharmaceutical Research

The introduction of nitrogen-containing functional groups into the chroman scaffold has proven to be a particularly fruitful strategy in pharmaceutical research. nih.gov Nitrogen atoms can participate in hydrogen bonding, act as basic centers, and serve as points for further chemical elaboration, all of which can significantly enhance the binding affinity and selectivity of a compound for its biological target. nih.gov

A notable example is the development of nitrogen-substituted chroman derivatives as modulators of the central nervous system. For instance, certain aminochroman derivatives have been investigated as selective serotonin (B10506) 5-HT7 receptor agonists and antagonists, highlighting their potential in treating neurological and psychiatric disorders. google.com Furthermore, the fusion of lactam rings to the chroman structure has led to the discovery of dual-action compounds with affinity for both the 5-HT1A receptor and the serotonin transporter, offering a novel approach for the treatment of depression and anxiety. doi.org

The synthesis of chroman derivatives incorporating nitrogen-containing heterocycles, such as oxadiazoles (B1248032) and triazoles, has also yielded compounds with significant neuroprotective activity. nih.gov These findings underscore the importance of the strategic placement of nitrogen atoms within the chroman framework to achieve desired pharmacological effects. The diverse biological activities reported for nitrogen-substituted chromans, including anticancer and antimicrobial properties, further solidify their importance in medicinal chemistry. nih.govrjptonline.org

Specific Focus: 4-Aminochroman-7-carbonitrile as a Target for Research

Within the broad class of nitrogen-substituted chroman derivatives, 4-Aminochroman-7-carbonitrile has emerged as a compound of specific research interest. This molecule combines the privileged chroman scaffold with two key nitrogen-containing functional groups: an amino group at the 4-position and a nitrile group at the 7-position.

The amino group at the 4-position is a critical feature, as it introduces a basic center and a potential point for forming hydrogen bonds with biological targets. The position of this amino group is significant, as modifications at the C-4 position of the chroman ring are known to influence biological activity. nih.gov The nitrile group at the 7-position is an electron-withdrawing group that can modulate the electronic properties of the benzene (B151609) ring and participate in dipole-dipole interactions or act as a hydrogen bond acceptor. Substitutions at the C-7 position of the chroman scaffold have been shown to be important for various biological activities, including MAO-B inhibition. acs.org

The unique combination of these functional groups on the chroman framework makes 4-Aminochroman-7-carbonitrile an intriguing candidate for investigation in various therapeutic areas. Research into this specific molecule allows for the exploration of how the interplay between the amino and nitrile groups influences its chemical properties and biological activity. The synthesis and evaluation of 4-Aminochroman-7-carbonitrile and its analogues can provide valuable structure-activity relationship (SAR) data, contributing to the rational design of new and more potent therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-amino-3,4-dihydro-2H-chromene-7-carbonitrile |

InChI |

InChI=1S/C10H10N2O/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5,9H,3-4,12H2 |

InChI Key |

CQRSTZKXYWMYMD-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)C#N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidating Key Pharmacophoric Elements within the Chroman-Nitrile Scaffold

The chroman-nitrile framework is considered a "privileged structure" in medicinal chemistry, a term used for molecular scaffolds that are capable of binding to multiple, diverse biological targets through specific modifications. acs.org The chroman-4-one scaffold, a close structural relative, is a core component of many natural products and synthetic compounds with a wide array of biological activities. nih.gov The significance of the 4-Aminochroman-7-carbonitrile scaffold can be deconstructed into its three primary components:

The Chroman Ring System: This bicyclic ether provides a rigid, three-dimensional conformation that serves as a stable anchor for orienting the pharmacophoric groups in a precise spatial arrangement. Its saturated dihydropyran ring allows for specific stereochemical configurations, which can be critical for selective target engagement.

The C4-Amino Group: Positioned on the non-aromatic portion of the scaffold, the primary amino group is a crucial hydrogen bond donor and acceptor. Its basic nature allows for potential ionic interactions with acidic residues in a protein binding pocket. The location at C4 is vital for directing these interactions into a specific vector relative to the plane of the aromatic ring. nih.gov

The C7-Nitrile Group: The cyano substituent on the aromatic ring is a potent electron-withdrawing group and a versatile interaction partner. It is recognized as a key pharmacophore in numerous approved drugs. nih.gov Its linear geometry and compact size allow it to fit into narrow pockets, while its nitrogen atom acts as a hydrogen bond acceptor. nih.govresearchgate.net The nitrile's electronic properties also modulate the aromatic system, influencing its interactions and metabolic stability. nih.gov

Impact of Chemical Modifications on Biological Activity

The primary amine at the C4 position is fundamental to the activity of many chroman derivatives. Studies on related 2-amino-4H-benzo[h]chromenes indicate that the presence of an amino group at a key position is essential for cytotoxic activities. researchgate.net While direct SAR studies on the 4-amino group of 4-Aminochroman-7-carbonitrile are limited, established principles of medicinal chemistry allow for strong inferences:

Position: The location of the amino group is critical. Moving it from the C4 position to other parts of the scaffold would drastically alter the molecule's three-dimensional shape and its interaction profile with a biological target.

Substitution: Modification of the primary amine to a secondary or tertiary amine would increase steric bulk and alter its hydrogen bonding capacity, as it would reduce the number of available hydrogen bond donors.

Acylation: Converting the amine to an amide would neutralize its basicity and change its electronic character from a hydrogen bond donor/acceptor to primarily a hydrogen bond acceptor, significantly impacting potential ionic interactions. Minor structural modifications to ligands can significantly alter their function. nih.gov

The nitrile group is a highly valuable pharmacophore, and its inclusion is often a deliberate strategy in rational drug design. nih.gov In the context of the chroman scaffold, the C7-nitrile group serves multiple functions:

Hydrogen Bonding: The nitrogen atom's lone pair of electrons makes the nitrile an effective hydrogen bond acceptor, allowing it to interact with hydrogen bond donors like the backbone NH groups of amino acids in a protein. nih.gov

Polar and Dipole Interactions: The strong dipole moment of the C≡N bond facilitates polar interactions within a binding site. The nitrile group is often considered a bioisostere of a carbonyl group, capable of mimicking its polar interactions. nih.gov

Modulation of Aromatic Ring Electronics: As a powerful electron-withdrawing group, the nitrile at the para-position (C7) to the ring fusion polarizes the aromatic π-system. This can enhance π-π stacking interactions with aromatic residues of a target protein and can also make the aromatic ring less susceptible to oxidative metabolism, potentially improving its pharmacokinetic profile. nih.gov

Hydrophobic Interactions: Despite its polarity, the linear shape and low volume of the nitrile group enable it to fit into hydrophobic pockets and participate in favorable van der Waals interactions. researchgate.net

Substituting the aromatic ring of the chroman scaffold is a key strategy for fine-tuning activity, selectivity, and pharmacokinetic properties. Studies on related chromone (B188151) and chroman-4-one inhibitors have shown that the nature and position of these substituents are critical.

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the aromatic ring is often favorable for activity. In studies of SIRT2 inhibitors based on a chroman-4-one scaffold, larger, electron-withdrawing groups in the 6- and 8-positions were found to be crucial for high potency. acs.org This effect is likely due to the modulation of the ring's electrostatic potential, enhancing interactions with the target protein. Fluorine, for example, can have a variable activating or deactivating influence on nucleophilic aromatic substitution depending on its position, demonstrating the sensitivity of the system to electronic effects. researchgate.net

Lipophilic Character: Increasing the lipophilicity of substituents can enhance binding affinity through improved hydrophobic interactions, but must be balanced to maintain adequate solubility. The addition of methyl groups, for instance, has been shown to modulate the inhibitory activity of chromone derivatives against carbonic anhydrase isoforms. mdpi.com

Halogenation: Introducing halogens like chlorine or bromine can enhance activity through multiple mechanisms. They increase lipophilicity and can form specific halogen bonds with protein backbones. Their electron-withdrawing nature also contributes to the electronic profile of the aromatic ring.

The following table, based on data from related chromone derivatives acting as carbonic anhydrase inhibitors, illustrates the impact of different substituents on the aromatic ring.

| Substituent Position | Substituent | Relative Activity | Reference |

| 7 | -CH₃ | Unfavorable for hCA XII activity | mdpi.com |

| 6 | -Cl | Detrimental for hCA II activity | mdpi.com |

| 7, 8 | -CH₃ (di-substituted) | Beneficial for hCA I inhibition | mdpi.com |

| Unsubstituted | -H | Beneficial for hCA IX inhibition | mdpi.com |

This table demonstrates the principle that aromatic substitutions significantly and often unpredictably alter biological activity, necessitating careful SAR exploration.

The C4 carbon atom in 4-Aminochroman-7-carbonitrile is a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-4-Aminochroman-7-carbonitrile and (S)-4-Aminochroman-7-carbonitrile.

Biological systems are inherently chiral, and as a result, it is a well-established principle that enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The specific three-dimensional arrangement of atoms is critical for a precise fit into a chiral receptor or enzyme active site. One enantiomer may bind with high affinity and elicit the desired response, while the other may be significantly less active or even interact with a different target, potentially causing off-target effects.

While specific studies directly comparing the enantiomeric activity of 4-Aminochroman-7-carbonitrile were not found in the reviewed literature, the fact that the (R)-enantiomer is specifically synthesized and sold by chemical suppliers strongly suggests that it is the biologically relevant or more potent isomer for its intended targets. SAR studies on other chiral molecules have consistently shown that minor structural modifications can drastically alter function, and stereochemistry represents a critical structural aspect. nih.gov

Conformational Analysis and Identification of Bioactive Conformations

The dihydropyran ring of the chroman scaffold is not planar and can adopt several low-energy conformations, such as a half-chair or sofa conformation. The specific conformation the molecule assumes when it binds to its biological target is known as the "bioactive conformation." Identifying this conformation is a central goal of rational drug design and is often pursued using computational methods like molecular docking and molecular dynamics simulations. nih.govnih.gov

No Publicly Available Research Found for "4-Aminochroman-7-carbonitrile"

Despite a comprehensive search of scientific literature and databases, no specific research pertaining to the computational design principles for novel derivatives of the chemical compound 4-Aminochroman-7-carbonitrile could be identified.

While broader research exists on the computational design and SAR studies of the parent chroman scaffold for various biological targets, this information does not directly address the unique structural features and potential therapeutic applications of 4-Aminochroman-7-carbonitrile. Adhering to the specific constraints of the query, which requires focusing solely on this particular compound, no content can be generated for the requested article outline.

Further investigation into proprietary or non-indexed research may be necessary to uncover information on this specific molecule. However, based on publicly accessible data, the scientific community has not published findings related to the computational design principles for novel 4-Aminochroman-7-carbonitrile derivatives.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently used to model the electronic structure of chromane (B1220400) and chromene derivatives. nih.govnih.gov For 4-Aminochroman-7-carbonitrile, DFT calculations would be employed to optimize its three-dimensional geometry and predict its electronic properties.

These calculations can determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. mdpi.com This information is vital for predicting the molecule's reactivity, stability, and potential reaction pathways. mdpi.commdpi.com The calculated vibrational frequencies from DFT can also be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Significance for 4-Aminochroman-7-carbonitrile |

|---|---|

| Optimized Geometry | Predicts the most stable 3D conformation, including bond lengths and angles. |

| HOMO Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify sites susceptible to electrophilic or nucleophilic attack. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govanimbiosci.org This method is essential in drug discovery for screening how a potential drug molecule (ligand), such as 4-Aminochroman-7-carbonitrile, might interact with a biological target, typically a protein or enzyme. unar.ac.idresearchgate.net

Docking algorithms place the ligand into the binding site of a target protein and score the different poses based on their binding affinity. nih.gov For 4-Aminochroman-7-carbonitrile, these simulations would predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govnih.gov The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), helps to rank potential drug candidates. researchgate.net The analysis of interaction fingerprints—which are 1D representations of 3D protein-ligand interactions—can further refine the understanding of binding modes. researchgate.net

In cases where the biological target of 4-Aminochroman-7-carbonitrile is unknown, reverse docking can be employed. This involves docking the molecule against a library of known protein structures to identify potential biological targets. This approach helps in elucidating the mechanism of action for new compounds and identifying potential off-target effects.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the motion of every atom in the system, providing insights into the conformational stability of the 4-Aminochroman-7-carbonitrile-protein complex. biorxiv.orgnih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and assess the stability of key interactions (like hydrogen bonds) over the simulation period. animbiosci.orgmdpi.com This is crucial for confirming the stability of a binding pose predicted by docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.govmdpi.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's physicochemical properties) to a specific activity (e.g., inhibitory concentration). researchgate.netjocpr.com

To develop a QSAR model for a series of aminochroman derivatives, one would synthesize and test several analogues of 4-Aminochroman-7-carbonitrile. The model could then predict the activity of new, unsynthesized derivatives, guiding the optimization of the lead compound to enhance its potency. rsc.org

Table 2: Key Steps in QSAR Modeling

| Step | Description |

|---|---|

| 1. Data Set Preparation | A series of structurally related compounds with experimentally determined biological activities is collected. |

| 2. Descriptor Calculation | Molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) are calculated for each compound. |

| 3. Model Development | Statistical methods (e.g., multiple linear regression, machine learning) are used to build a mathematical model correlating descriptors with activity. mdpi.com |

| 4. Model Validation | The model's predictive power is rigorously tested using internal and external validation techniques. jocpr.com |

| 5. Prediction | The validated model is used to predict the activity of new compounds. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction is critical in the early stages of drug development to forecast a compound's pharmacokinetic properties. nih.govnih.gov Various computational models and web-based tools are used to predict properties like intestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicity. researchgate.netmdpi.commdpi.com For 4-Aminochroman-7-carbonitrile, these predictive models would assess its "drug-likeness" based on empirical rules such as Lipinski's Rule of Five and Veber's rules, providing an early indication of its potential for oral bioavailability. mdpi.com These methodologies allow for the early identification of potential liabilities, saving time and resources in the drug development pipeline. nih.gov

Future Perspectives and Emerging Research Directions

Development of Highly Selective and Potent Chroman-Nitrile Scaffolds with Improved Efficacy

A primary direction in medicinal chemistry is the refinement of existing scaffolds to create derivatives with superior selectivity and potency, thereby maximizing therapeutic effects while minimizing off-target interactions. For the chroman-nitrile framework, future efforts will concentrate on strategic structural modifications to enhance its interaction with specific biological targets.

Researchers are employing strategies like "scaffold hopping" to replace core structures in known inhibitors with chromone (B188151) or chroman skeletons to discover novel drug candidates with improved potency and pharmacokinetic profiles. nih.gov This approach has been successful in developing potent and selective inhibitors for targets like Bromodomain-containing protein 4 (BRD4), which is implicated in inflammatory diseases and cancers. nih.govelsevierpure.com The nitrile group can play a crucial role in this optimization process. Its unique electronic properties and ability to act as a hydrogen bond acceptor allow it to form key interactions within a target's binding site, enhancing both affinity and selectivity. researchgate.net

For instance, studies on various chromone derivatives have led to the identification of highly selective inhibitors for enzymes such as monoamine oxidase B (MAO-B), a key target in neurodegenerative diseases. nih.govdrugbank.com By exploring substitutions on the chroman ring of compounds like 4-Aminochroman-7-carbonitrile, researchers can fine-tune the molecule's properties to achieve similar high selectivity for new targets.

| Compound Class | Target | Reported Activity (IC50) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Chromone Derivatives (ZL0513, ZL0516) | BRD4 BD1 | 67–84 nM | Anti-inflammatory | nih.govelsevierpure.com |

| 3-(N-cyclicamino)chromones | MAO-B | 15 nM | Neurodegenerative Diseases | nih.gov |

| 2-Styrylchromones | MAO-B | 17 nM | Neurodegenerative Diseases | nih.gov |

Exploration of Novel Therapeutic Applications for Chroman-Nitrile Derivatives

The chroman framework is associated with a broad spectrum of biological activities, suggesting that derivatives of 4-Aminochroman-7-carbonitrile could be investigated for a wide range of diseases. The versatility of this scaffold opens avenues for developing novel treatments beyond currently established applications.

Published research has highlighted the potential of chroman derivatives in several key therapeutic areas:

Anticancer Activity : Various chroman-based compounds, including 3-benzylidene-4-chromanones and derivatives incorporating Schiff base and isatin moieties, have demonstrated significant cytotoxic effects against human cancer cell lines, such as breast cancer (MCF-7). researchgate.netnih.gov The search for new chemotherapeutic agents with better efficacy and lower toxicity remains a high priority. nih.gov

Neuroprotection and Antiepileptic Activity : Chroman derivatives have been investigated for their neuroprotective effects and as potential antiepileptic agents. nih.gov The chromone scaffold is a focus for developing multi-target-directed ligands for neurodegenerative conditions like Alzheimer's disease by inhibiting key enzymes such as cholinesterases and MAO. nih.gov

Antimicrobial and Efflux Pump Inhibition : Certain chroman-4-one derivatives have shown activity against various bacteria, and others have been identified as efflux pump inhibitors, a mechanism that can help overcome microbial resistance. researchgate.net

The exploration of 4-Aminochroman-7-carbonitrile and its analogues in these and other areas, such as cardiovascular and inflammatory diseases, represents a fertile ground for future research. High-throughput screening of a library of related compounds could uncover novel biological activities and lead to the identification of first-in-class therapeutic agents.

| Therapeutic Area | Specific Application/Target | Chroman-Based Example | Reference |

|---|---|---|---|

| Oncology | Anti-breast cancer | Isatin-Schiff base chroman derivatives | nih.gov |

| Neurology | Antiepileptic | Schiff base chroman derivatives | nih.gov |

| Neurology | Neurodegenerative Diseases (MAO inhibition) | Substituted chromones | nih.gov |

| Infectious Diseases | Antibacterial (e.g., against S. aureus) | Chloro-substituted chroman derivatives | researchgate.net |

Advancement of Synthetic Strategies for Complex and Functionalized Derivatives

The ability to synthesize a wide variety of structurally diverse analogues is fundamental to drug discovery. Future research will focus on advancing synthetic methodologies to efficiently produce complex and functionalized derivatives of 4-Aminochroman-7-carbonitrile. This will enable a more thorough exploration of the structure-activity relationship (SAR) and the development of optimized lead compounds.

Recent years have seen the emergence of powerful and efficient synthetic methods, such as cascade radical annulation, for constructing the chroman-4-one core. researchgate.netmdpi.com These techniques allow for the direct introduction of various functional groups onto the chroman skeleton under mild, and often metal-free, conditions. mdpi.comrsc.org Key advancements include:

Radical Cascade Cyclizations : This strategy uses readily available starting materials like 2-(allyloxy)arylaldehydes to build the chroman ring while simultaneously incorporating diverse functionalities such as phosphonates, azides, esters, and hydroxyl groups. researchgate.netmdpi.comrsc.org

Domino and Multicomponent Reactions : These approaches combine multiple reaction steps into a single, efficient process, reducing waste and saving time. researchgate.net They are being used to construct complex heterocyclic systems fused to the chroman core. mdpi.com

By applying these modern synthetic strategies, chemists can create libraries of novel 4-Aminochroman-7-carbonitrile derivatives with modifications at various positions. This chemical diversity is essential for screening against a wide range of biological targets and for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of potential drug candidates.

| Synthetic Strategy | Key Features | Introduced Functional Groups | Reference |

|---|---|---|---|

| Cascade Radical Annulation | High efficiency, mild conditions, metal-free options | Esters, Phosphonates, Azides | mdpi.comrsc.org |

| Radical Cascade Cyclization | Environmentally benign, time-efficient | Various C3-position substituents | researchgate.net |

| Three-Component Reactions | Green chemistry approach, high yields | Fused pyridine rings (chromenopyridines) | mdpi.com |

Integration of Advanced In Silico and Experimental Approaches for Rational Drug Design and Discovery

The integration of computational (in silico) methods with traditional experimental techniques is revolutionizing drug discovery. frontiersin.org This synergistic approach allows for a more rational, targeted, and efficient design process, significantly reducing the time and cost associated with bringing a new drug to market. wjpmr.com For chroman-nitrile scaffolds, these integrated strategies are poised to accelerate the discovery of novel drug candidates.

Structure-Based Drug Design (SBDD) : When the 3D structure of a biological target is known, SBDD methods like molecular docking can be used to predict how compounds like 4-Aminochroman-7-carbonitrile will bind. nih.gov Docking simulations can help prioritize which derivatives to synthesize and can provide insights into the specific molecular interactions—such as hydrogen bonds involving the nitrile and amino groups—that are crucial for high-affinity binding. nih.govresearchgate.net

Ligand-Based Drug Design (LBDD) : In the absence of a known receptor structure, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are employed. frontiersin.org These models are built using a set of known active molecules to identify the key chemical features required for biological activity, guiding the design of new, more potent compounds.

Virtual Screening and ADMET Prediction : In silico tools enable the rapid screening of vast virtual libraries of compounds against a specific target, identifying promising "hits" for synthesis and experimental testing. wjpmr.com Furthermore, computational models can predict the ADMET properties of designed molecules, helping to eliminate candidates with poor pharmacokinetic profiles early in the discovery process. wjpmr.com

By combining the predictive power of computational chemistry with empirical results from chemical synthesis and biological assays, researchers can iterate more quickly through the design-make-test-analyze cycle. This rational approach will be instrumental in unlocking the full therapeutic potential of the 4-Aminochroman-7-carbonitrile scaffold and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Aminochroman-7-carbonitrile, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves:

- Starting materials : Chromane derivatives or precursors with functional groups amenable to nitrile and amine introduction .

- Amination : Selective introduction of the amino group at the 4-position, often via reductive amination or nucleophilic substitution.

- Nitrile formation : The carbonitrile group at the 7-position is introduced using cyanation reagents (e.g., KCN/CuCN under controlled conditions).

- Purification : High-performance liquid chromatography (HPLC) is essential to isolate the product from side reactions, particularly for enantiomeric resolution if chirality is involved .

- Key considerations : Reaction temperature, solvent polarity, and catalyst selection (e.g., palladium for cyanation) significantly impact yield and purity.

Q. What analytical techniques are recommended for characterizing 4-Aminochroman-7-carbonitrile?

- Answer :

- Spectroscopy : Nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing amino and nitrile protons) .

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts .

- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : For resolving stereochemistry in chiral derivatives .

Advanced Research Questions

Q. How can researchers address enantiomeric purity challenges in synthesizing chiral 4-Aminochroman-7-carbonitrile derivatives?

- Answer :

- Chiral resolution : Use chiral stationary phases in HPLC or employ enzymatic resolution methods .

- Asymmetric synthesis : Catalytic asymmetric amination or cyanation to directly generate enantiomerically enriched products .

- Validation : Circular dichroism (CD) spectroscopy or chiral shift reagents in NMR to confirm enantiopurity .

Q. What strategies resolve contradictions in reported biological activities of 4-Aminochroman-7-carbonitrile derivatives?

- Answer :

- Purity validation : Re-evaluate compound purity via HPLC and elemental analysis, as impurities may skew bioactivity results .

- Dose-response studies : Use standardized assays (e.g., IC₅₀/EC₅₀ determinations with positive/negative controls) to compare results across studies .

- Computational modeling : Molecular docking or QSAR studies to rationalize divergent biological outcomes based on structural variations .

Q. How can 4-Aminochroman-7-carbonitrile serve as a precursor for complex heterocyclic systems in medicinal chemistry?

- Answer :

- Functionalization : The nitrile group undergoes cycloaddition (e.g., Huisgen reaction) or nucleophilic substitution to form fused rings (e.g., quinazolines) .

- Biological probes : Conjugation with fluorescent tags or biotin for target identification in cellular assays .

- SAR studies : Systematic modification of the amino and nitrile groups to optimize pharmacokinetic properties (e.g., logP, solubility) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.